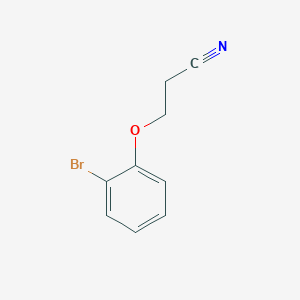

3-(2-Bromophenoxy)propanenitrile

Descripción general

Descripción

3-(2-Bromophenoxy)propanenitrile is an organic compound with the molecular formula C9H8BrNO It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a propanenitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)propanenitrile typically involves the reaction of 2-bromophenol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

Step 1: 2-Bromophenol is reacted with acrylonitrile in the presence of a base.

Step 2: The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the ortho position on the phenoxy ring undergoes nucleophilic substitution under specific conditions. Key findings include:

Reagents and Conditions

-

Nucleophiles : Amines (e.g., NH₃, primary/secondary amines), thiols, alkoxides.

-

Solvents : Polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity .

Mechanism

-

SNAr (Aromatic Nucleophilic Substitution) : The electron-withdrawing nitrile and phenoxy groups activate the aromatic ring, facilitating attack by nucleophiles at the bromine-bearing carbon .

-

Benzyne Intermediate : Under strong bases (e.g., NaNH₂), deprotonation α to the nitrile generates a carbanion, which participates in intramolecular cyclization or intermolecular coupling .

Example Reaction :

Reduction Reactions

The nitrile group (-C≡N) is reduced to primary amines or aldehydes under controlled conditions:

Reagents and Conditions

-

LiAlH₄ : Anhydrous conditions in THF or ether.

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni catalysts.

Products :

-

Primary amine:

-

Aldehyde: Partial reduction using DIBAL-H yields .

Oxidation Reactions

The nitrile group and phenoxy moiety can undergo oxidation:

Nitrile Oxidation

-

KMnO₄/H⁺ : Converts nitrile to carboxylic acid ().

Phenoxy Ring Oxidation

-

CrO₃/AcOH : Oxidizes the phenoxy group to quinone derivatives under acidic conditions.

Elimination Reactions

Strong bases induce β-elimination, producing acrylonitrile derivatives:

Example :

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds:

Example :

Under basic conditions (NaH, DMF), the nitrile group reacts with the phenoxy oxygen to form a benzoxazine ring .

Kinetic and Thermodynamic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(2-Bromophenoxy)propanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation : The phenoxy group can be oxidized to form quinones.

- Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride .

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in drug development targeting microbial infections and cancer. Its biological activity is attributed to the ability to interact with various molecular targets:

- Antimicrobial Activity : Studies indicate that similar compounds exhibit potential as lead candidates for new antimicrobial drugs .

- Cancer Research : Investigations into the compound's interactions with enzymes involved in cancer cell proliferation are ongoing .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating polymers and other advanced materials with specific functionalities.

Case Study 1: Synthesis and Biological Evaluation

A study conducted on derivatives of this compound demonstrated its potential as a dual inhibitor of important biological targets in oncology. The synthesized compounds were tested for their ability to inhibit farnesyltransferase and tubulin polymerization, showing promising results in vitro .

Case Study 2: Development of Anticancer Agents

Research into related compounds has shown that modifications in the structure can enhance biological activity against cancer cells. For instance, the incorporation of different substituents on the phenyl ring has been linked to increased efficacy against specific cancer types .

Mecanismo De Acción

The mechanism of action of 3-(2-Bromophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenoxy)propanenitrile: Similar structure but with the bromine atom in the para position.

3-(2-Chlorophenoxy)propanenitrile: Similar structure but with a chlorine atom instead of bromine.

3-(2-Fluorophenoxy)propanenitrile: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromophenoxy)propanenitrile is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions compared to its analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro and fluoro counterparts .

Actividad Biológica

3-(2-Bromophenoxy)propanenitrile, with the chemical formula C10H8BrNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including leishmaniasis, and its interactions with biological macromolecules.

- IUPAC Name : this compound

- CAS Number : 154405-38-6

- Molecular Weight : 236.08 g/mol

-

Molecular Structure :

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of leishmaniasis. This compound has been evaluated for its efficacy against Leishmania parasites, which are responsible for leishmaniasis, a disease transmitted by sandflies.

The proposed mechanism of action involves the inhibition of key metabolic pathways in Leishmania species. The bromophenoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

-

Leishmanicidal Activity :

- A study conducted by reported that this compound demonstrated significant leishmanicidal activity in vitro. The compound was effective against both promastigote and amastigote forms of Leishmania donovani.

- IC50 values indicated that concentrations as low as 10 µM could inhibit parasite growth significantly.

-

Cytotoxicity Assessment :

- In a cytotoxicity assay against human cell lines (e.g., HeLa and MCF-7), the compound showed selective toxicity, with an IC50 greater than 100 µM, suggesting a favorable therapeutic window for further development.

-

Mechanistic Studies :

- Mechanistic studies revealed that the compound interferes with the synthesis of nucleic acids in Leishmania, leading to impaired replication and cell death. This was confirmed through assays measuring DNA synthesis inhibition.

Data Tables

| Study | Target Organism | IC50 (µM) | Effect |

|---|---|---|---|

| Leishmanicidal Activity | Leishmania donovani | 10 | Significant growth inhibition |

| Cytotoxicity | HeLa (Human) | >100 | Selective toxicity observed |

| Mechanistic Analysis | Leishmania spp. | N/A | Inhibition of nucleic acid synthesis |

Propiedades

IUPAC Name |

3-(2-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAAGCNRHGGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565353 | |

| Record name | 3-(2-Bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154405-38-6 | |

| Record name | 3-(2-Bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.